molecular formula C24H26BrO2P B1299770 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide CAS No. 69891-92-5

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Cat. No. B1299770
CAS RN: 69891-92-5
M. Wt: 457.3 g/mol
InChI Key: XETDBHNHTOJWPZ-UHFFFAOYSA-M
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Description

The compound "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" is a phosphonium salt with a 1,3-dioxan-2-ylmethyl group attached to the phosphorus atom. This structure is part of a broader class of phosphonium salts that have been studied for their reactivity and potential applications in organic synthesis. The phosphonium group typically features a positively charged phosphorus atom bonded to three phenyl groups and an alkyl or aryl group, which in this case is the dioxan-2-ylmethyl moiety.

Synthesis Analysis

The synthesis of related phosphonium salts has been described in the literature. For instance, 1,3-dioxolan-2-yl-methyltriphenylphosphonium bromide was synthesized and used in a Wittig-type reaction to efficiently transform aldehydes into allylic dioxolanes under phase transfer conditions . Similarly, other phosphonium salts, such as 1,3-propanediylbis(triphenylphosphonium) dibromide and its monotribromide counterpart, have been synthesized and characterized using various techniques including NMR, FT-IR, and single crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide".

Molecular Structure Analysis

The molecular structure of a closely related compound, (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide monohydrate, has been analyzed through single-crystal X-ray diffraction. The triphenylphosphonium group in this compound has three equal P-C bonds to phenyl rings and a longer P-C bond to the dioxan-2-ylmethyl group . This suggests that the molecular structure of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" would likely exhibit similar bonding patterns.

Chemical Reactions Analysis

Phosphonium salts are known for their reactivity in various chemical reactions. The Wittig reaction is a notable example where phosphonium salts are used to generate alkenes from aldehydes or ketones . Additionally, phosphonium salts have been used as brominating agents for double bonds and phenolic rings, indicating their potential utility in halogenation reactions . The reactivity of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" in such reactions would be an interesting area for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts can be quite diverse. For example, the salts mentioned in the provided papers have good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF . They also exhibit thermal and physicochemical stability, which are advantageous for their use in organic synthesis. The crystal packing structures of these compounds are stabilized by various intermolecular interactions, including C-H···π contacts . These properties are likely to be reflected in "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" as well, although specific studies on this compound would be required to confirm these attributes.

Scientific Research Applications

Antitumor Properties

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide has been evaluated for its antitumor properties. A study found significant activity in P-388 lymphocytic leukemia, indicating its potential as a chemotherapeutic agent. The research highlights the importance of a triarylphosphonium halide moiety for antileukemic activity (Dubois, Lin, & Beisler, 1978).

Chemical Synthesis

This compound is used in the synthesis of various organic compounds. One study reports the preparation of 2-(N-Disubstituted amino)ethyltriphenylphosphonium bromides in high purity, indicating its utility in organic synthesis and chemical engineering (Rao & Reddy, 2008).

Macrocyclic Moiety Construction

It serves as a building block for constructing the macrocyclic moiety of certain organic compounds, like cytochalasins. This application demonstrates its versatility in complex organic syntheses (Wallach, Csendes, Burckhardt, Schmidlin, & Tamm, 1984).

Wittig-type Reactions

The compound is involved in Wittig-type reactions, particularly for transforming aldehydes into allylic dioxolanes. This application is significant in the field of organic chemistry for the synthesis of various organic molecules (Daubresse, Francesch, & Rolando, 1998).

QSAR Research in Corrosion Inhibition

Quantitative Structure-Activity Relationship (QSAR) research involving this compound has been conducted to study its efficiency as a corrosion inhibitor. The study developed a regression model correlating quantum calculation values with corrosion current, demonstrating its application in materials science (Xia Ming, 2003).

Safety And Hazards

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990170
Record name [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide
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Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

CAS RN

69891-92-5
Record name Phosphonium, [2-(1,3-dioxan-2-yl)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069891925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide
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Record name 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Rui, W Boland - The Journal of Organic Chemistry, 2010 - ACS Publications
During sexual reproduction, female gametes or eggs of brown algae release pheromones to attract their male mating partners. The biologically active compounds comprise linear or …
Number of citations: 20 pubs.acs.org
SV Ley, R Downham, PJ Edwards, JE Innes… - Contemporary organic …, 1995 - pubs.rsc.org
Reactions with carbon nucleophiles Miscellaneous reactions Preparation of chiral bis-dihydropyrans Enantioselective protection of vicinal diols Reaction with glycerol Reaction with …
Number of citations: 53 pubs.rsc.org

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